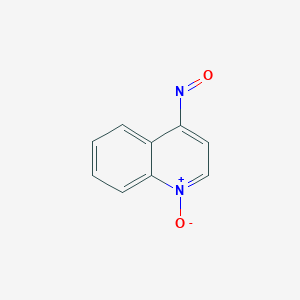
4-Nitrosoquinoline 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrosoquinoline 1-oxide, also known as this compound, is a useful research compound. Its molecular formula is C9H6N2O2 and its molecular weight is 174.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitroso Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Carcinogenicity Assessment
4-NQO is primarily utilized to evaluate the carcinogenic potential of substances and to model cancer development in laboratory settings. Its applications include:
- Oral Squamous Cell Carcinoma Models : 4-NQO is extensively used to induce oral squamous cell carcinoma in murine models. Studies have shown that exposure leads to the development of pre-cancerous lesions, mimicking human oral carcinogenesis. This model is crucial for understanding the progression from benign lesions to malignancy and for testing potential therapeutic interventions .
- Skin Cancer Research : The compound serves as a UV radiation mimic, inducing similar types of DNA damage associated with skin cancers. Research has demonstrated that sensitivity to 4-NQO correlates with an increased risk of developing skin cancers, such as squamous cell carcinoma .
Genotoxicity Testing
4-NQO is a powerful mutagen and is frequently employed in studies investigating DNA damage and repair mechanisms:
- DNA Adduct Formation : Upon metabolic activation, 4-NQO forms bulky DNA adducts that lead to mutations. This property makes it an effective tool for assessing mutagenic potential in various biological systems, including bacteria, fungi, and mammalian cells .
- Chromosomal Damage Studies : The compound has been used to evaluate chromatid breaks and other chromosomal abnormalities in vitro. For instance, studies have shown that exposure to 4-NQO results in significantly higher frequencies of chromatid breaks in cancer patients compared to controls, underscoring its utility in genetic susceptibility assessments .
Immune Response Studies
Recent research highlights the impact of 4-NQO on immune cell dynamics during carcinogenesis:
- Immunosuppressive Effects : 4-NQO exposure has been linked to alterations in immune cell populations, particularly a reduction in B-cell counts and other immune cell types during oral carcinogenesis. These findings suggest that 4-NQO not only induces DNA damage but also plays a role in early immunosuppressive responses, which may facilitate tumor progression .
Data Summary Table
Case Studies
Several case studies illustrate the applications of 4-NQO:
- Oral Carcinogenesis Model : A study utilized C57BL/6 mice treated with 100 µg/mL of 4-NQO in drinking water for 16 weeks. The research focused on understanding the immune microenvironment changes during tumor progression, highlighting the role of specific immune cells .
- Skin Cancer Sensitivity Study : A case-control study involving patients with nonmelanoma skin cancer assessed the association between chromatid break frequency after 4-NQO exposure and cancer risk. Results indicated a significant increase in chromatid breaks among patients compared to healthy controls .
- Immune Cell Profiling : Research examining the impact of 4-NQO on immune cells revealed that chronic exposure led to a significant decrease in specific T-cell populations, indicating a potential mechanism by which tumors may evade immune detection .
特性
CAS番号 |
1130-69-4 |
|---|---|
分子式 |
C9H6N2O2 |
分子量 |
174.16 g/mol |
IUPAC名 |
4-nitroso-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H |
InChIキー |
HDODESNNQIATIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
正規SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
同義語 |
4-Nitrosoquinoline 1-oxide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















